molecular formula C6H9N5O B3009263 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole CAS No. 2157193-36-5

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B3009263
CAS RN: 2157193-36-5
M. Wt: 167.172
InChI Key: LDYVCPKBPSQVAH-UHFFFAOYSA-N
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Description

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains nitrogen and oxygen atoms in its ring structure. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Therapeutic Potential

  • Oxadiazoles, including 1,3,4-oxadiazoles, exhibit a wide range of biological activities such as antibacterial, antitumor, antiviral, and antioxidant properties (Siwach & Verma, 2020).
  • 1,3,4-Oxadiazoles are crucial in drug development, with derivatives showing various pharmacological activities and serving as important synthons in new drug development (Virk et al., 2023).

Material Science and Corrosion Inhibition

  • Oxadiazole derivatives like 1,3,4-oxadiazoles can effectively inhibit corrosion in materials such as mild steel, demonstrating high efficiency in certain environments (Kalia et al., 2020).

Chemical Synthesis and Green Chemistry

  • Green synthetic methods have been developed for 1,3,4-oxadiazoles, featuring high yields, energy efficiency, and environmentally friendly protocols (Zhu et al., 2015).

Electronic and Optical Applications

  • Certain 1,3,4-oxadiazole derivatives demonstrate properties like delayed luminescence, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic applications (Cooper et al., 2022).

Multifunctional Applications in Medicinal Chemistry

  • 1,3,4-Oxadiazoles are frequently employed in medicinal chemistry due to their bioisosteric properties and versatile bioactivities, offering potential therapeutic benefits (Boström et al., 2012).

Corrosion Inhibition in Diverse Environments

  • Benzimidazole bearing 1,3,4-oxadiazoles are effective as corrosion inhibitors in acidic environments, demonstrating their versatility in material protection (Ammal et al., 2018).

Antioxidant Properties

  • Some 1,3,4-oxadiazole derivatives exhibit significant in-vitro antioxidant activities, highlighting their potential in pharmaceutical applications (Kumar K. et al., 2018).

Pharmacological Evaluation

  • 1,3,4-Oxadiazole and pyrazole derivatives have been evaluated for their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions, demonstrating their broad pharmacological applications (Faheem, 2018).

Applications in Cooling Water Systems

  • 1,3,4-oxadiazole derivatives have been studied for their effectiveness in controlling corrosion, biocorrosion, and scaling in cooling water systems, indicating their industrial applications (Rochdi et al., 2014).

Antimicrobial and Antifungal Activities

  • Various 1,3,4-oxadiazole derivatives demonstrate significant antimicrobial and antifungal activities, highlighting their potential in addressing microbial infections (Sindhu et al., 2013).

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity. Azides are generally considered to be explosive and should be handled with care .

properties

IUPAC Name

2-(3-azidopropyl)-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c1-5-9-10-6(12-5)3-2-4-8-11-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYVCPKBPSQVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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